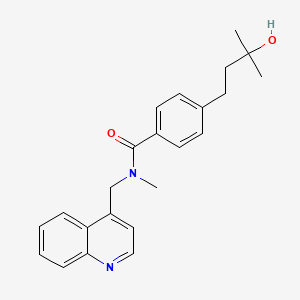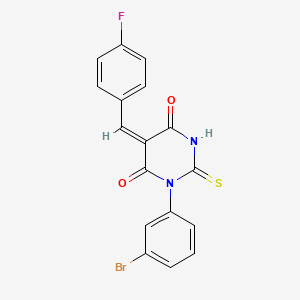
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as J147, this compound has been found to exhibit neuroprotective and anti-aging properties. In
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is not fully understood. However, studies have suggested that J147 works by activating the transcription factor ATF4, which is involved in the regulation of cellular stress response pathways. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are two major contributors to age-related diseases. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide in lab experiments is its ability to cross the blood-brain barrier. This allows for the compound to be delivered directly to the brain, where it can exert its neuroprotective effects. Additionally, J147 has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, J147 has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown.
Future Directions
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide. One direction is to further investigate the mechanism of action of J147, particularly in relation to its effects on cellular stress response pathways. Another direction is to explore the potential therapeutic applications of J147 in other age-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on optimizing the synthesis method for J147 to improve yield and purity of the final product.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties, and has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. While there are limitations to using J147 in lab experiments, its favorable safety profile and ability to cross the blood-brain barrier make it an attractive compound for further study.
Synthesis Methods
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a complex process that involves several steps. The first step involves the synthesis of the 4-quinolinylmethylamine intermediate, which is then reacted with the appropriate benzoyl chloride to form the final product. The synthesis method for J147 has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties in animal models. J147 has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. It has also been found to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)14-12-17-8-10-18(11-9-17)22(26)25(3)16-19-13-15-24-21-7-5-4-6-20(19)21/h4-11,13,15,27H,12,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIJSQZXRJFFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)
![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)
![5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5306500.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)